![molecular formula C6H4F2O2S B1428064 2,2-Difluoro-2-(thiophen-2-yl)acetic acid CAS No. 622847-29-4](/img/structure/B1428064.png)
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Overview
Description
“2,2-Difluoro-2-(thiophen-2-yl)acetic acid” is a chemical compound with the molecular formula C6H4F2O2S. It is functionally related to acetic acid .
Synthesis Analysis
The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The structure of the synthesized compound was confirmed by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-(thiophen-2-yl)acetic acid” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G (d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.16 g/mol. Further physical and chemical properties may be obtained from detailed spectroscopic studies and computational analyses .Scientific Research Applications
Fluorescent Labeling
2,2-Difluoro-2-(thiophen-2-yl)acetic acid is used in the preparation of fluorescent markers for biopolymers. Its derivatives can be employed to create compounds that fluoresce under specific conditions, which is useful for tracking and analyzing biological samples .
Chemosensor Development
This compound is also involved in the development of chemosensors, particularly for the detection of metal ions. Chemosensors with high selectivity are crucial for various applications, including environmental monitoring and medical diagnostics .
Pharmaceutical Synthesis
In the pharmaceutical industry, 2,2-Difluoro-2-(thiophen-2-yl)acetic acid serves as an intermediate in the synthesis of certain drugs. It is used to produce compounds like cefaloridine and cefalotin sodium, which are antibiotics used to treat bacterial infections .
Mechanism of Action
Target of Action
The primary target of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid is the enzyme mPGES-1 . This glutathione-dependent enzyme catalyzes the last step of the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .
Mode of Action
The interaction of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid with its target, mPGES-1, results in the inhibition of the enzyme . This inhibition selectively affects the PGE2 upregulated by pathological conditions .
Biochemical Pathways
The inhibition of mPGES-1 by 2,2-Difluoro-2-(thiophen-2-yl)acetic acid affects the biosynthesis of PGE2 . PGE2 is a bioactive lipid that plays a key role in inflammation and other physiological processes. By inhibiting mPGES-1, the compound reduces the levels of PGE2, thereby potentially alleviating inflammation and other related pathologies .
Pharmacokinetics
The compound’s molecular weight is 17816 , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid’s action primarily involve the reduction of PGE2 levels . This can lead to a decrease in inflammation and potentially inhibit tumor development and progression .
Future Directions
The compound has shown significant antioxidant and antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, and also against yeasts . These findings suggest potential future directions for the use of this compound in the development of new antimicrobial and antioxidant agents.
properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEUZJWXILTPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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